molecular formula C13H21NS B101472 3-tert-Butylthio-4-tert-butylpyridine CAS No. 18794-39-3

3-tert-Butylthio-4-tert-butylpyridine

Cat. No. B101472
CAS RN: 18794-39-3
M. Wt: 223.38 g/mol
InChI Key: IHFTTWBCVPSHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butylthio-4-tert-butylpyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound has been synthesized and studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-tert-Butylthio-4-tert-butylpyridine is not fully understood. However, it is believed that the compound acts as an antioxidant and free radical scavenger, which helps to protect cells against oxidative damage. It may also have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism in animal studies. It may also have neuroprotective properties, as it has been shown to protect against oxidative stress-induced neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-tert-Butylthio-4-tert-butylpyridine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 3-tert-Butylthio-4-tert-butylpyridine. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including diabetes, cancer, and neurodegenerative diseases. Another area of interest is its potential use as a tool for studying oxidative stress and its effects on cellular function. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 3-tert-Butylthio-4-tert-butylpyridine involves the reaction of 3-chloro-4-tert-butylpyridine with tert-butylthiol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in high purity and yield.

Scientific Research Applications

3-tert-Butylthio-4-tert-butylpyridine has been used in various scientific research applications. One of the primary applications is in the field of organic synthesis, where it is used as a building block to synthesize other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties.

properties

CAS RN

18794-39-3

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

4-tert-butyl-3-tert-butylsulfanylpyridine

InChI

InChI=1S/C13H21NS/c1-12(2,3)10-7-8-14-9-11(10)15-13(4,5)6/h7-9H,1-6H3

InChI Key

IHFTTWBCVPSHEW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C

Canonical SMILES

CC(C)(C)C1=C(C=NC=C1)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.